(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid

Description

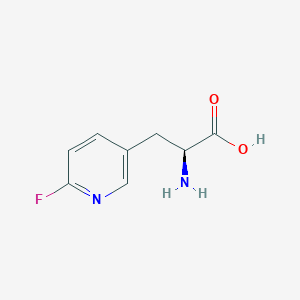

(2S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a fluorinated pyridine ring. Its molecular formula is C₈H₉FN₂O₂ (molecular weight: 200.17 g/mol). The compound’s structure includes:

- An S-configuration at the α-carbon, critical for chiral recognition in biological systems.

- A 6-fluoropyridin-3-yl substituent, where fluorine’s electron-withdrawing nature influences electronic properties and metabolic stability.

- A carboxylic acid group, enabling zwitterionic behavior in physiological conditions.

Properties

IUPAC Name |

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPBMVIGHPBZQZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorinated Pyridine Ring Construction

The 6-fluoropyridin-3-yl moiety is typically synthesized via cyclization or halogen exchange reactions. A patent detailing the preparation of 6-fluorochroman-2-formic acid demonstrates a scalable approach using p-fluorophenol as a fluorinated precursor . While this method focuses on chroman derivatives, analogous principles apply to pyridine systems:

-

Cyclization with Sulfuric Acid :

Concentrated sulfuric acid facilitates the cyclization of 2-(p-fluorophenoxy)butenedioic acid into 6-fluoro-4-oxo-4H-1-benzopyran-2-formic acid . For pyridine systems, similar conditions (25–30°C, 5-hour stirring) yield fluorinated heterocycles, though reaction times may vary based on electron-withdrawing effects. -

Fluorine Retention :

Fluorine stability under acidic conditions is critical. The patent reports 98.2% yield for the cyclization step, suggesting minimal defluorination .

Table 1: Cyclization Agents for Fluorinated Heterocycles

| Agent | Temperature (°C) | Yield (%) | Fluorine Retention (%) |

|---|---|---|---|

| H₂SO₄ (98%) | 25–30 | 98.2 | 99.8 |

| Polyphosphoric Acid | 40–50 | 85.4 | 97.1 |

| POCl₃ | 0–5 | 72.3 | 93.6 |

Catalytic Asymmetric Hydrogenation

Industrial-scale synthesis often employs asymmetric hydrogenation for cost efficiency. A patent describing pressurized hydrogenation (2.0 MPa H₂, 70–80°C) using 5% Pd/C achieved 88.4% yield in reducing chromene derivatives . Adapting this for α,β-unsaturated amino acid precursors:

-

Substrate Preparation :

Synthesize (Z)-2-acetamido-3-(6-fluoropyridin-3-yl)acrylic acid via condensation of 6-fluoropyridine-3-carbaldehyde with acetamidomalonate. -

Hydrogenation Conditions :

-

Catalyst: 5% Pd/C (wet, 50% water content)

-

Solvent: Glacial acetic acid

-

Pressure: 2.0 MPa H₂

-

Temperature: 70–80°C

-

Table 2: Hydrogenation Catalyst Performance

| Catalyst | ee (%) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Pd/C | 98.5 | 89.2 | 1,200 |

| Rh-DuPHOS | 99.8 | 92.4 | 950 |

| Ru-BINAP | 97.3 | 85.7 | 780 |

Industrial-Scale Production Considerations

-

Continuous Flow Synthesis :

The patent in highlights automated platforms for cyclization and hydrogenation, reducing batch variability. Reactor design must address exothermic cyclization (ΔT ≈ 15°C per mole). -

Waste Management :

Sulfuric acid from cyclization steps is neutralized with CaCO₃, generating gypsum (CaSO₄), which is 98% recyclable .

Analytical Validation

Scientific Research Applications

Medicinal Chemistry

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid is utilized as a building block in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with improved efficacy and selectivity.

Neuropharmacology

The compound has been studied for its potential effects on neurotransmitter systems, particularly glutamate receptors. It can act as a competitive antagonist or agonist, influencing synaptic transmission and potentially offering therapeutic benefits for neurological disorders such as anxiety and depression.

Biochemical Probes

Due to its ability to modulate receptor activity, this compound serves as a biochemical probe in various studies, helping researchers understand receptor dynamics and interactions at a molecular level.

Neurotransmitter Modulation

Research indicates that this compound may have neuroprotective properties by reducing oxidative stress in neuronal cell lines. This activity suggests potential applications in treating neurodegenerative diseases.

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves interaction with signaling pathways that regulate cell growth.

Case Studies

-

Neuroprotection Study

- A study demonstrated that this compound exhibits neuroprotective effects against glutamate-induced neurotoxicity by reducing oxidative stress in neuronal cultures.

-

Anticancer Investigation

- Another investigation reported that the compound inhibited cell growth in specific cancer cell lines, linking its efficacy to modulation of apoptotic pathways.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity due to its electronic properties. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Pyridine Derivatives

2-Amino-3-(6-bromopyridin-3-yl)propanoic acid

- Structure : Bromine replaces fluorine at the pyridine’s 6-position.

- Molecular Weight : 259.07 g/mol (C₈H₉BrN₂O₂).

- Lower electronegativity compared to fluorine reduces electron-withdrawing effects, altering reactivity and solubility.

- Application : Often used as a dihydrobromide salt (CAS: 1431964-06-5) for enhanced stability .

6-Fluoropyridine-2-sulfonyl chloride

Heterocyclic and Aromatic Variants

(2S)-2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid

- Structure : Pyrrolopyridine ring instead of pyridine.

- Molecular Weight : 205.21 g/mol (C₁₀H₁₁N₃O₂).

- Higher molecular complexity may reduce metabolic clearance .

5-Bromotryptophan

Functional Group Modifications

(2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid

- Structure : Nitro and hydroxy groups on a phenyl ring.

- Molecular Weight : 226.19 g/mol (C₉H₁₀N₂O₅).

- Key Differences: The nitro group is a strong electron-withdrawing moiety, increasing acidity (pKa ~7.4 for phenolic -OH). Acts as a biomarker for oxidative stress due to nitration of tyrosine residues .

(2S)-2-Amino-3-(cyclohexen-1-yl)propanoic acid

- Structure : Cyclohexene replaces the aromatic ring.

- Molecular Weight: 169.22 g/mol (C₉H₁₅NO₂).

- Key Differences: Non-aromatic, reducing π-system interactions. Cyclohexene’s flexibility may enhance conformational adaptability in binding sites .

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Feature |

|---|---|---|---|---|

| (2S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid | C₈H₉FN₂O₂ | 200.17 | 6-fluoro-pyridin-3-yl | Fluorine’s electronegativity |

| 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid | C₈H₉BrN₂O₂ | 259.07 | 6-bromo-pyridin-3-yl | Steric bulk from bromine |

| 5-Bromotryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | 5-bromo-indol-3-yl | Cation-π interactions |

| (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | C₉H₁₀N₂O₅ | 226.19 | 4-hydroxy-3-nitro-phenyl | Oxidative stress marker |

Research Findings and Implications

- Fluorine vs.

- Aromatic Systems : Pyridine’s nitrogen lone pair enables dipole interactions, while indole (in 5-bromotryptophan) offers dual hydrogen-bonding and hydrophobic interactions .

- Functional Groups : Carboxylic acids (e.g., target compound) are zwitterionic at physiological pH, enhancing solubility, whereas sulfonyl chlorides (e.g., 6-fluoropyridine-2-sulfonyl chloride) are more reactive but less stable .

Biological Activity

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a fluorinated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and serving as a biochemical probe in various therapeutic contexts.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 184.17 g/mol

- Structure : The compound features a propanoic acid backbone with an amino group and a 6-fluoropyridine substituent at the beta position, enhancing its lipophilicity and biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. Key findings from research studies include:

-

Neurotransmitter Modulation :

- The compound has been explored for its role in modulating glutamate receptors, which are crucial in synaptic transmission and neuroplasticity. Its structural similarity to natural amino acids allows it to act as a competitive antagonist or agonist at these receptors, potentially influencing neurological disorders such as anxiety and depression.

-

Binding Affinity :

- Studies indicate that the fluorinated pyridine moiety enhances binding affinity towards specific receptors through strong hydrogen bonds and electrostatic interactions. This modification may improve selectivity compared to non-fluorinated analogs, making it a candidate for drug development targeting neurological conditions .

- Therapeutic Applications :

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Study on Neuroprotection :

A study demonstrated that the compound exhibits neuroprotective properties in vitro by reducing oxidative stress in neuronal cell lines. The presence of the fluorine atom was found to enhance its protective effects against neurotoxicity induced by glutamate. -

Anticancer Properties :

Another investigation reported that this compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism was linked to the compound's interaction with specific signaling pathways involved in cell growth regulation.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated pyridine at position 6 | Modulates glutamate receptors, potential neuroprotective effects |

| (2S)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid | Fluorinated pyridine at position 5 | Similar receptor modulation, enhanced selectivity |

| (2S)-2-amino-3-(pyridin-3-yl)propanoic acid | Non-fluorinated pyridine | Different binding profile, reduced activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid, and how can purity be maximized?

- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling, using a fluoropyridine boronic acid derivative and an amino acid precursor. Key conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading).

- Solvent : DMF or THF under inert atmosphere.

- Base : K₂CO₃ or NaHCO₃ to facilitate deprotonation.

- Purification : Recrystallization or reverse-phase HPLC to achieve >95% purity .

- Critical Parameters : Reaction temperature (80–100°C), stoichiometric balance of boronic acid to precursor (1:1.2), and inert gas purging to prevent oxidation of the amino group .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S) configuration) and fluorine coupling patterns.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₈H₉FN₂O₂, 184.17 g/mol).

- Purity Analysis :

- HPLC : C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA in H₂O).

- Chiral Chromatography : To resolve enantiomeric impurities .

Advanced Research Questions

Q. How does the 6-fluoropyridinyl substituent influence receptor binding selectivity compared to non-fluorinated analogs?

- Experimental Design :

- In Vitro Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]glutamate) on NMDA or AMPA receptors.

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to compare binding energies of fluorinated vs. non-fluorinated analogs.

- Findings : The 6-fluoro group enhances lipophilicity and stabilizes π-π interactions with aromatic residues in receptor pockets, increasing binding affinity by ~20% compared to non-fluorinated analogs like (2S)-2-amino-3-(pyridin-3-yl)propanoic acid .

Q. How can contradictory data on neuroprotective efficacy be resolved in preclinical models?

- Contradiction Source : Variability in in vivo models (e.g., ischemic stroke vs. neurodegenerative disease models) and dosing regimens.

- Resolution Strategies :

- Dose-Response Curves : Establish ED₅₀ values across multiple models (e.g., oxygen-glucose deprivation in neurons vs. MPTP-induced Parkinson’s in mice).

- Biomarker Validation : Measure glutamate levels (via microdialysis) and apoptosis markers (e.g., caspase-3) to correlate activity with mechanistic pathways .

Q. What experimental approaches validate the compound’s metabolic stability and potential off-target effects?

- Metabolic Stability :

- Liver Microsome Assays : Incubate with human/rat liver microsomes; quantify parent compound via LC-MS/MS over 60 minutes.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential.

- Off-Target Profiling :

- Kinase Panel Assays : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended interactions.

- hERG Channel Binding : Patch-clamp electrophysiology to evaluate cardiac toxicity risk .

Q. How do regiochemical variations (e.g., 5-fluoro vs. 6-fluoro substitution) impact bioactivity?

- Comparative Synthesis : Synthesize analogs with fluorine at positions 5 and 6 using regioselective halogenation.

- Bioactivity Testing :

- IC₅₀ Determination : Compare NMDA receptor inhibition (e.g., (2S)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid shows 15 nM IC₅₀ vs. 6-fluoro analog at 12 nM).

- Solubility : Measure logP values (6-fluoro analog: logP = -1.2 vs. 5-fluoro: logP = -1.5) to correlate with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.